Cas no 88444-81-9 (3,5-Bis(Trifluoromethyl)phenylacetylene)

3,5-Bis(Trifluoromethyl)phenylacetylene structure
88444-81-9 structure
Produktname:3,5-Bis(Trifluoromethyl)phenylacetylene
CAS-Nr.:88444-81-9
MF:C10H4F6
MW:238.129183769226
MDL:MFCD01861850
CID:61167
PubChem ID:1512607

3,5-Bis(Trifluoromethyl)phenylacetylene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3',5'-Bis(trifluoromethyl)phenyl acetylene
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
    • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE
    • 3',5'-Bis-trifluoromethylphenyl acetylene
    • 3',5'-Bis(trifluoromethyl)phenylacetylene
    • MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • PubChem2734
    • 3',5'-Bis-trifluoromethylphenylacetylene
    • 1,3-bis(trifluoromethyl)-5-ethynylbenzene
    • PC5951
    • SBB063619
    • KM2612
    • VZ25663
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (ACI)
    • 1-[3,5-Bis(trifluoromethyl)phenyl]acetylene
    • 3,5-Bis(trifluoromethyl)phenylethyne
    • 3,5-Di(trifluoromethyl)phenylacetylene
    • EN300-1938558
    • MFCD01861850
    • 88444-81-9
    • E1353
    • DTXSID70363735
    • AC-19410
    • SCHEMBL313640
    • DB-012620
    • PS-7623
    • DTXCID70314782
    • CS-0100907
    • SY234776
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, 97%
    • Q-102446
    • AKOS015853187
    • CHEMBL4639052
    • 3,5-Bis(Trifluoromethyl)phenylacetylene
    • MDL: MFCD01861850
    • Inchi: 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H
    • InChI-Schlüssel: MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • Lächelt: FC(C1C=C(C(F)(F)F)C=C(C#C)C=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 238.02200
  • Monoisotopenmasse: 238.02171910g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 269
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0
  • XLogP3: 3.9

Experimentelle Eigenschaften

  • Dichte: 1.346 g/mL at 25 °C(lit.)
  • Siedepunkt: 74°C/60mmHg(lit.)
  • Flammpunkt: Fahrenheit: 111.2° f
    Celsius: 44° c
  • Brechungsindex: n20/D 1.4230(lit.)
  • PSA: 0.00000
  • LogP: 3.70550

3,5-Bis(Trifluoromethyl)phenylacetylene Sicherheitsinformationen

3,5-Bis(Trifluoromethyl)phenylacetylene Zolldaten

  • HS-CODE:2903999090
  • Zolldaten:

    China Zollkodex:

    2903999090

    Übersicht:

    2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

3,5-Bis(Trifluoromethyl)phenylacetylene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A248157-1g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
1g
$9.0 2025-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171547-25g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 98%
25g
¥1250.00 2024-04-27
abcr
AB169812-5 g
3',5'-Bis-trifluoromethylphenyl acetylene, 98%; .
88444-81-9 98%
5 g
€146.80 2023-07-20
Apollo Scientific
PC5951-5g
3,5-Bis(trifluoromethyl)phenylacetylene
88444-81-9 99%
5g
£49.00 2025-02-21
Fluorochem
040848-5g
3',5'-Bis-trifluoromethylphenyl acetylene
88444-81-9 98%
5g
£66.00 2022-02-28
abcr
AB169812-1 g
3',5'-Bis-trifluoromethylphenyl acetylene, 98%; .
88444-81-9 98%
1 g
€66.70 2023-07-20
Ambeed
A248157-25g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
25g
$217.0 2025-03-03
Chemenu
CM373338-25g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 95%+
25g
$223 2022-05-28
Alichem
A019109913-25g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
25g
$555.50 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1353-5g
3,5-Bis(Trifluoromethyl)phenylacetylene
88444-81-9 98.0%(GC)
5g
1725.0CNY 2021-07-13

3,5-Bis(Trifluoromethyl)phenylacetylene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Toluene ;  15 h, 50 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
2.2 2.5 h, -78 °C → rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Referenz
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  10 min, rt
2.2 Reagents: Water
Referenz
Pluripotent Features of Doubly Thiophene-Fused Benzodiphospholes as Organic Functional Materials
Higashino, Tomohiro ; et al, Chemistry - A European Journal, 2019, 25(25), 6425-6438

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Referenz
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Referenz
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Referenz
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 7

Reaktionsbedingungen
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
1.2 2.5 h, -78 °C → rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Referenz
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Bromine
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
3.1 Reagents: Butyllithium Solvents: Diethyl ether
Referenz
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referenz
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Referenz
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Butyllithium Solvents: Diethyl ether
Referenz
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
Referenz
Syntheses of highly unsaturated isocyanides via organometallic pathways
Mujkic, Monika; et al, Dalton Transactions, 2012, 41(3), 839-849

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Referenz
Gold Catalysis: 2,3- or 1,4-Addition to Butadiynes
Stein, Philipp M.; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3817-3839

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  8 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Cyclohexane ;  rt → reflux
Referenz
Fluorinated phenylethynyl-terminated imide oligomers with reduced melt viscosity and enhanced melt stability
Yang, Yang; et al, Polymer, 2011, 52(1), 138-148

3,5-Bis(Trifluoromethyl)phenylacetylene Raw materials

3,5-Bis(Trifluoromethyl)phenylacetylene Preparation Products

3,5-Bis(Trifluoromethyl)phenylacetylene Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:88444-81-9)3,5-Bis(Trifluoromethyl)phenylacetylene
A10508
Reinheit:99%
Menge:25g
Preis ($):195.0